(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a fluorobenzyl group attached to the triazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Preparation of Benzyl Alcohols: Benzaldehyde derivatives are reduced using sodium borohydride in methanol to yield benzyl alcohols.
Formation of Benzyl Bromides: Benzyl alcohols are reacted with phosphorus tribromide in dry benzene to form benzyl bromides.
Cycloaddition Reaction: The benzyl bromides undergo a cycloaddition reaction with sodium azide and copper(I) iodide to form the triazole ring.
Introduction of Fluorine: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Bis(4-chlorophenyl) sulfoxide, ReOCl3(PPh3)2, toluene.
Reduction: Sodium borohydride, methanol.
Substitution: Phosphorus tribromide, dry benzene.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action for (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom can significantly alter the compound’s chemical and biological properties, such as increasing lipophilicity and metabolic stability.
- Triazole Ring : The triazole ring provides a versatile scaffold for further functionalization and can enhance the compound’s binding interactions with biological targets.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTKCYCFOADUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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